![molecular formula C14H16BrN3O B7548312 3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide](/img/structure/B7548312.png)
3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide involves the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDACs, 3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce changes in gene expression, leading to the upregulation of certain genes involved in cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for HDACs, making it a potent inhibitor of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide. One area of interest is in developing more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is in exploring the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide involves the reaction of 3-bromoaniline with 1-methylpyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-bromopropylamine to form the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. It has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-18-10-11(9-17-18)4-3-7-16-14(19)12-5-2-6-13(15)8-12/h2,5-6,8-10H,3-4,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJBEBHPZDZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

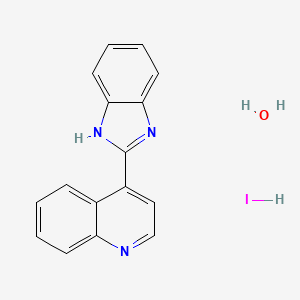
![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
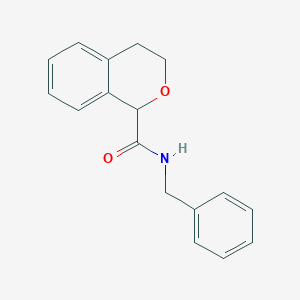
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)

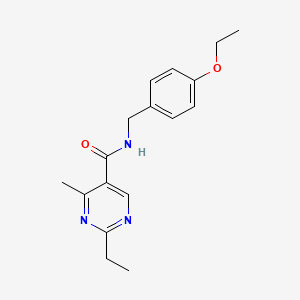
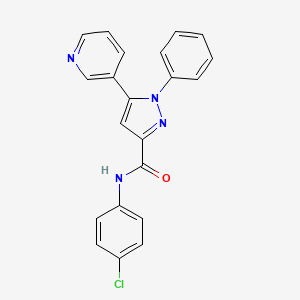
![1-(4-Methoxyphenyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B7548275.png)
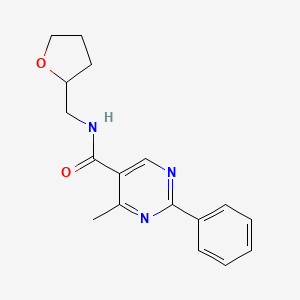
![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7548299.png)

![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)